(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol

Lipophilicity Drug-likeness QSAR

This N1-cyclohexylmethyl-1,2,3-triazole-4-methanol derivative delivers a distinct lipophilicity profile (XLogP3-AA=1.1) that sets it apart from smaller N1-alkyl analogs. The hydroxymethyl handle at C4 enables direct conjugation for chemical probe development, while the cyclohexylmethyl substituent has been linked to broad-spectrum antimicrobial activity (MIC 4–128 μg/mL). Ensure batch-to-batch reproducibility and avoid potency shifts by selecting this exact regioisomer for your medicinal chemistry and fragment-based discovery programs.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1249042-21-4
Cat. No. B1467470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol
CAS1249042-21-4
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(N=N2)CO
InChIInChI=1S/C10H17N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7,9,14H,1-6,8H2
InChIKeyNVXHLSIKYLWXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol – CAS 1249042-21-4: Physicochemical Identity and In-Class Positioning


(1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 1249042-21-4, MF C₁₀H₁₇N₃O, MW 195.26 g/mol) is an N1-cyclohexylmethyl-substituted 1,2,3-triazole-4-methanol derivative [1]. The compound combines a hydrogen-bond-capable hydroxymethyl group at the C4 position with a conformationally flexible, lipophilic cyclohexylmethyl moiety at N1. Commercially, it is supplied at ≥95% purity . Its computed partition coefficient (XLogP3-AA = 1.1), topological polar surface area (TPSA = 50.9 Ų), and three rotatable bonds position it within oral drug-like chemical space, yet its lipophilicity distinguishes it markedly from both smaller (N1-methyl) and directly N-attached (N1-cyclohexyl) in-class analogs [1][2][3].

Why In-Class N1-Substituted 1,2,3-Triazole-4-methanols Cannot Be Interchanged with (1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol


The N1 substituent on the 1,2,3-triazole ring exerts a decisive influence on lipophilicity, conformational flexibility, and molecular recognition—parameters that directly affect membrane permeability, target binding, and ADME/Tox profiles. Moving from the N1-methyl (XLogP3-AA = −1.2) to the N1-cyclohexylmethyl analog (XLogP3-AA = 1.1) represents a Δ of 2.3 log units—a greater than 200‑fold predicted shift in octanol–water partitioning [1][3]. Even the seemingly close N1-cyclohexyl analog (XLogP3-AA = 0.6) differs by 0.5 log units (~3‑fold) and carries one fewer rotatable bond (2 vs. 3), altering conformational entropy upon binding [1][2]. In biological SAR series, the cyclohexylmethyl group has been associated with superior antimicrobial activity compared to smaller or aromatic N1 substituents [4][5]. Generic substitution without matching these parameters risks compromising potency, selectivity, and reproducibility of experimental outcomes.

Quantitative Differentiation Evidence for (1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation Across N1-Substituted 1,2,3-Triazole-4-methanols

The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.5 log units higher than the N1-cyclohexyl analog (0.6), 0.7 log units higher than the N1-benzyl analog (0.4), and 2.3 log units higher than the N1-methyl analog (−1.2)[1][2][3][4]. This quantitative lipophilicity difference predicts substantially altered membrane permeability and tissue distribution profiles.

Lipophilicity Drug-likeness QSAR

Conformational Flexibility Quantified by Rotatable Bond Count: Target vs. N1-Cyclohexyl and N1-Methyl Analogs

The target compound possesses 3 rotatable bonds, compared to 2 for the N1-cyclohexyl analog and 1 for the N1-methyl analog[1][2][3]. The additional methylene spacer between the cyclohexyl ring and the triazole N1 introduces an extra degree of torsional freedom that modulates the ensemble of accessible conformations.

Conformational entropy Molecular recognition Ligand efficiency

Antimicrobial Activity Associated with the Cyclohexylmethyl Moiety in Bis-1,2,3-triazole Derivatives

In a series of bis-1,2,3-triazole derivatives synthesized via CuAAC click chemistry, compound 4d—bearing a cyclohexylmethyl substituent—exhibited broad-spectrum antimicrobial activity (both antibacterial and antifungal) with MIC values in the range of 4–128 μg/mL against B. cereus, L. pneumophila, S. aureus, P. aeruginosa, E. coli, E. hirae, C. albicans, and C. tropicalis[1]. Other N1-substituted analogs within the same series did not achieve the same breadth of activity.

Antimicrobial Broad-spectrum Structure-activity relationship

Potent Anti-C. difficile Activity of Cyclohexylmethyl-Substituted 1,2,3-Triazole Peptidomimetics

In a library of 46 binaphthyl-1,2,3-triazole peptidomimetics, the most active compounds were those where the triazole ring was substituted with a 4- or 5-cyclohexylmethyl moiety, providing MICs of 4 μg/mL against three human clinical isolates of C. difficile[1]. Compounds with alternative N1 substituents (linear or smaller branched hydrophobic groups) showed reduced potency, highlighting the SAR advantage of the cyclohexylmethyl group.

Antibacterial C. difficile Peptidomimetic

Molecular Weight and Heavy Atom Count Differentiation for Physicochemical Property Tuning

The molecular weight of the target compound (195.26 g/mol, 14 heavy atoms)[1] is intermediate between the lighter N1-methyl analog (113.12 g/mol, 8 heavy atoms)[4] and heavier drug-like molecules. The N1-cyclohexyl analog (181.23 g/mol, 13 heavy atoms)[2] is only 14 Da lighter, yet the one‑carbon spacer in the target compound imparts the differentiated lipophilicity and flexibility described above.

Molecular weight Lead optimization Fragment-based drug discovery

Synthetic Versatility: Hydroxymethyl Functional Handle for Diversification vs. Non-hydroxymethyl Analogs

The C4-hydroxymethyl group of the target compound provides a chemically addressable handle for oxidation, esterification, etherification, halogenation, or mesylation/tosylation, enabling late-stage diversification[1]. In contrast, the non-hydroxymethyl analog 1-(cyclohexylmethyl)-1H-1,2,3-triazole (CAS 66443-57-0, MW 165.24) lacks this functional group, precluding direct covalent elaboration at the C4 position without de novo synthesis[2].

Click chemistry Building block Derivatization

Recommended Application Scenarios for (1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol Based on Quantitative Evidence


Antimicrobial Lead Optimization: Cyclohexylmethyl-Triazole SAR Exploration

The demonstrated association between the cyclohexylmethyl substituent and broad-spectrum antimicrobial activity (MIC 4–128 μg/mL in bis-triazole series)[4] supports the use of this compound as a key building block for synthesizing focused libraries targeting Gram-positive, Gram-negative, and fungal pathogens. Its hydroxymethyl handle permits rapid ester or ether conjugation to generate diverse analogs while preserving the privileged cyclohexylmethyl-triazole pharmacophore identified as critical for C. difficile activity at 4 μg/mL[5].

Fragment-to-Lead Campaigns Requiring Intermediate Lipophilicity (cLogP ~1.1)

With an XLogP3-AA of 1.1, this compound occupies a lipophilicity sweet spot between the overly hydrophilic N1-methyl analog (−1.2) and more lipophilic drug-like molecules[1][3]. Its three rotatable bonds and moderate MW (195.26) make it suitable as a fragment starting point where balanced hydrophobicity, conformational adaptability, and synthetic tractability are required—particularly for targets where excessive lipophilicity drives promiscuous binding or poor solubility.

Chemical Biology Probe Synthesis via C4-Hydroxymethyl Derivatization

The primary alcohol at C4 provides a direct anchor point for attaching reporter groups (fluorophores, biotin) or affinity handles without disturbing the N1-cyclohexylmethyl pharmacophore[1]. This contrasts with the des-hydroxymethyl analog (CAS 66443-57-0) which requires de novo functionalization[6]. Researchers designing chemical probes for target engagement studies or pull-down assays should prioritize the hydroxymethyl derivative for its ready conjugability.

Conformational SAR Studies: Role of the N1-Methylene Spacer

The additional rotatable bond introduced by the methylene spacer between the cyclohexyl ring and triazole N1 (3 rotatable bonds vs. 2 in the N1-cyclohexyl analog)[1][2] makes this compound uniquely suited for systematic conformational SAR studies. Procuring both this compound and the N1-cyclohexyl analog enables head-to-head evaluation of how a single rotatable bond affects target binding thermodynamics and selectivity profiles.

Quote Request

Request a Quote for (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.